(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one is a complex organic compound with a unique structure that includes a furan ring, a pyridinone core, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a furan derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and thiolation reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl group is particularly interesting for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds or π-π interactions with proteins or enzymes, modulating their activity. The furan and pyridinone rings can also participate in various binding interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- C6H5NCl2
Uniqueness
Compared to similar compounds, (1E)-6-methyl-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-thioxo-3a,4-dihydrofuro[3,4-c]pyridin-3(1H)-one stands out due to its unique combination of a nitrophenyl group, a furan ring, and a pyridinone core. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H12N2O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(1E)-6-methyl-1-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-3aH-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C19H12N2O5S/c1-10-7-14-16(26-19(22)17(14)18(27)20-10)9-13-5-6-15(25-13)11-3-2-4-12(8-11)21(23)24/h2-9,17H,1H3/b16-9+ |
InChI Key |
FOJYXEIBEVYUDU-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NC(=S)C2C(=C1)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/OC2=O |
Canonical SMILES |
CC1=NC(=S)C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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